5-Oxaspiro[2.4]heptan-6-one
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Overview
Description
5-Oxaspiro[2.4]heptan-6-one is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 . It is an intermediate product for producing leukotriene antagonists .
Synthesis Analysis
The synthesis of 5-Oxaspiro[2.4]heptan-6-one starts from itaconic acid ester and ends with the reduction of the cyclic anhydride, 5-oxaspiro[2.4]heptane-4,6-dione . Another method involves the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide to 4,4-bis(bromomethyl)dihydro-2-furanone, which is then cyclized with zinc .Molecular Structure Analysis
The molecular structure of 5-Oxaspiro[2.4]heptan-6-one consists of a spirocyclic system with an oxygen atom in position 2 .Chemical Reactions Analysis
5-Oxaspiro[2.4]heptan-6-one can be obtained from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile by reaction with hydrogen bromide and then cyclizing the intermediate product 4,4-bis(bromomethyl)dihydro-2-furanone with zinc .Scientific Research Applications
Application 1: Intermediate for Producing Leukotriene Antagonists
- Summary of Application: 5-Oxaspiro[2.4]heptan-6-one is used as an intermediate product for producing leukotriene antagonists .
- Results or Outcomes: The process for producing 5-oxaspiro[2.4]heptan-6-one starts with easily attainable materials and does not require any isomeric separation .
Application 2: Insecticidal Activity
- Summary of Application: A novel series of ether functionalization of spiro-tetronic acid derivatives, which includes 5-Oxaspiro[2.4]heptan-6-one, have been designed and synthesized . These compounds have been screened for their potential insecticidal activity .
- Methods of Application: The target molecules have been synthesized via three steps, including esterification, one-pot heterocyclization, and etherification reactions .
- Results or Outcomes: All newly synthesized compounds have been screened for their potential insecticidal activity against Heliothis armigera and Plutella xylostella compared with spirodiclofen .
Application 3: Production of Leukotriene Antagonists
- Summary of Application: 5-Oxaspiro[2.4]heptan-6-one is used in the production of leukotriene antagonists .
- Methods of Application: The production process involves converting [3-(hydroxymethyl)oxetan-3-yl]acetonitrile by reaction with hydrogen bromide and then cyclizing the intermediate product 4,4-bis(bromomethyl)dihydro-2-furanone with zinc .
- Results or Outcomes: The process yields 5-Oxaspiro[2.4]heptan-6-one, which is an intermediate product for the production of leukotriene antagonists .
Application 4: Preparation Method
- Summary of Application: A preparation method of 5-Oxaspiro[2.4]heptan-6-one has been developed .
- Methods of Application: The method involves the cyclopropyl dimethanol cyclic sulfite (III) obtaining 1-methylol cyclopropyl acetonitrile (II) with prussiate open loop, and then hydrolysis under alkaline condition, acid catalysis ShiShimonoseki ring obtain 5-oxaspiro heptan-6-ketone (I) .
- Results or Outcomes: The method provides a new way to prepare 5-Oxaspiro[2.4]heptan-6-one .
Application 5: Production of Leukotriene Antagonists
- Summary of Application: 5-Oxaspiro[2.4]heptan-6-one is used in the production of leukotriene antagonists .
- Methods of Application: The production process involves converting [3-(hydroxymethyl)oxetan-3-yl]acetonitrile by reaction with hydrogen bromide and then cyclizing the intermediate product 4,4-bis(bromomethyl)dihydro-2-furanone with zinc .
- Results or Outcomes: The process yields 5-Oxaspiro[2.4]heptan-6-one, which is an intermediate product for the production of leukotriene antagonists .
Application 6: Preparation Method
- Summary of Application: A preparation method of 5-Oxaspiro[2.4]heptan-6-one has been developed .
- Methods of Application: The method involves the cyclopropyl dimethanol cyclic sulfite (III) obtaining 1-methylol cyclopropyl acetonitrile (II) with prussiate open loop, and then hydrolysis under alkaline condition, acid catalysis ShiShimonoseki ring obtain 5-oxaspiro heptan-6-ketone (I) .
- Results or Outcomes: The method provides a new way to prepare 5-Oxaspiro[2.4]heptan-6-one .
Safety And Hazards
properties
IUPAC Name |
5-oxaspiro[2.4]heptan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-6(1-2-6)4-8-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDTXNQOEDQFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxaspiro[2.4]heptan-6-one |
Citations
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